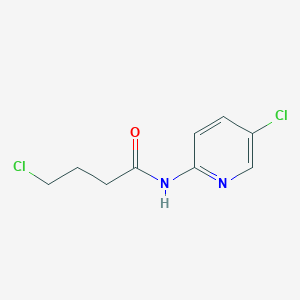

4-chloro-N-(5-chloropyridin-2-yl)butanamide

Beschreibung

4-Chloro-N-(5-chloropyridin-2-yl)butanamide is a chlorinated butanamide derivative featuring a 5-chloropyridin-2-yl substituent on the amide nitrogen. Its molecular formula is C₁₀H₉Cl₂N₂O, with a molecular weight of 248.1 g/mol. The compound’s structure combines a butanamide backbone with two chlorine atoms: one on the pyridine ring and another on the butanamide chain. Potential applications may include roles as intermediates in agrochemical or pharmaceutical synthesis, though specific biological data are unavailable.

Eigenschaften

IUPAC Name |

4-chloro-N-(5-chloropyridin-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIORPWZMAUTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)butanamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(5-chloropyridin-2-yl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines and butanamides.

Oxidation Reactions: N-oxides of the original compound.

Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(5-chloropyridin-2-yl)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-chloropyridin-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share the 4-chlorobutanamide core but differ in substituents on the amide nitrogen:

Physical and Spectral Properties

- Melting Points: Imidazolidin-ylidene derivative: 61–63°C (radical form: 80–82°C) . Anthraquinone and furopyridine derivatives: Data unavailable.

- Mass Spectrometry: Anthraquinone derivative (9c): m/z 313, 315 (M⁺, M+2), indicative of two chlorine atoms . Furopyridine derivative: Exact mass 576.05442 .

- Solubility: The anthraquinone derivative’s extended conjugation may reduce solubility in polar solvents compared to the pyridine-based target compound.

Key Differentiators and Implications

- Electronic Effects: The pyridine ring in the target compound provides moderate electron-withdrawing effects, whereas the anthraquinone moiety (9c) offers strong electron deficiency. The imidazolidin-ylidene group introduces radical stability .

- Steric Considerations : The furopyridine derivative’s bulky substituents may hinder reactivity in catalytic systems compared to the simpler pyridine-based target .

Biologische Aktivität

4-chloro-N-(5-chloropyridin-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a butanamide backbone substituted with chlorine and pyridine moieties, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways are still under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Potential to reduce inflammation markers |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can alter enzyme activities or receptor functions, leading to various biological effects. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays demonstrated that this compound could effectively induce apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptotic events.

- Anti-inflammatory Effects : Recent findings suggest that this compound may also exhibit anti-inflammatory properties by downregulating COX-2 expression in inflammatory models, thereby reducing prostaglandin synthesis.

Future Directions

Ongoing research is focused on further elucidating the mechanisms underlying the biological activities of this compound. The exploration of structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing potential side effects.

Q & A

Q. What are the key synthetic routes for 4-chloro-N-(5-chloropyridin-2-yl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by functionalization (e.g., introducing substituents at the 5-position) .

Amide Coupling : Reacting 4-chlorobutanoyl chloride with 5-chloropyridin-2-amine under anhydrous conditions, often using coupling agents like HATU or EDC in DMF .

Critical Considerations :

- Purification via column chromatography is essential due to byproducts from incomplete substitution.

- Reaction yields (e.g., 79% in amide coupling ) depend on stoichiometry and solvent choice.

Q. What spectroscopic and analytical methods confirm the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chloropyridinyl group (δ 8.2–8.5 ppm for pyridine protons) and the butanamide backbone (δ 2.4–3.1 ppm for CHCl) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~680 cm (C-Cl) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 261.02 (calculated for CHClNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in amide bond formation?

- Methodological Answer :

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic attack efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or ACN) improve solubility of intermediates .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride intermediate) .

Data Contradictions : Yields vary significantly (50–90%) depending on the coupling agent—HATU often outperforms EDC in sterically hindered systems .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

- Crystals grown via slow evaporation (solvent: EtOH/water) yield orthorhombic systems (space group P2/c) .

- Software : SHELX suite refines structures, with R-factors <0.05 indicating high precision .

- Intermolecular Interactions : N–H···N and C–H···O hydrogen bonds stabilize crystal packing, forming R_2$$^2(8) dimers .

Q. What biochemical pathways or enzymatic targets are hypothesized for this compound?

- Methodological Answer :

- Target Hypotheses : Analogous chloropyridinyl amides inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), disrupting fatty acid biosynthesis .

- Dual-Target Strategy : Structural analogs require simultaneous inhibition of Class I/II PPTases for bactericidal efficacy .

- Pathway Analysis : LC-MS metabolomics can identify disrupted lipid intermediates in bacterial cultures .

Q. How do solvation effects influence the compound’s reactivity in aqueous vs. organic media?

- Methodological Answer :

- Solvent Polarity : In aqueous media, the chloropyridinyl group’s hydrophobicity drives aggregation, reducing reactivity.

- DFT Calculations : Predict solvation energies (e.g., ΔG = -15.2 kcal/mol in water) to optimize reaction solvents .

- Experimental Validation : Compare reaction rates in DMSO (high polarity) vs. THF (low polarity) using kinetic profiling .

Data Contradictions and Resolution

Q. How can discrepancies in reported antibacterial activity be resolved?

- Methodological Answer :

- Source Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or assay protocols (MIC vs. time-kill kinetics) explain conflicting data .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance membrane permeability and reconcile potency gaps .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.